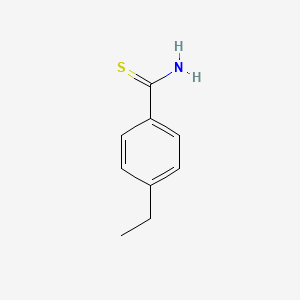

4-Ethylbenzenecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Intermediates in Drug Development

- Synthesis of Febuxostat Intermediates : 4-Ethylbenzenecarbothioamide derivatives are used in the synthesis of intermediates for febuxostat, a gout medication. In a study, 4-hydroxybenzenecarbothioamide was prepared and used to synthesize 2-(4-hydroxy phenyl)-4-methyl thiazole-5-carboxylate, a key intermediate in febuxostat production (Liu Jian-p, 2014).

Chemical Reactions and Modifications

- Bioorthogonal Aldehyde Introduction : this compound derivatives can be used in chemical reactions to introduce bioorthogonal aldehyde functionality into proteins. This functionality can be used for tagging proteins and labeling living cells (Gavrilyuk et al., 2012).

Solubility and Micelle Formation

- Study of Solvent Mixtures : A novel thio-based cationic surfactant related to this compound was synthesized and its solubility in different solvent mixtures was studied. The critical micelle concentration of the compound varied with solvent mixture ratios, demonstrating the influence of solvent properties on micelle formation (Ullah et al., 2014).

Unique Chemical Structures and Properties

- Development of Unique Compounds : Chemical structures and properties of compounds related to this compound have been explored. For example, a study synthesized a compound with a unique selenium-containing structure and investigated its reactivity and properties (Nakayama et al., 1998).

Pharmacological Potential and Applications

- Anticonvulsant Properties : Derivatives of this compound have been investigated for their anticonvulsant properties. For instance, 4-amino-N-(2-ethylphenyl)benzamide, a potent analogue, has shown effectiveness against seizures in animal models (Diouf et al., 1997).

Dermal Absorption and Metabolism

- Study of Paraben Hydrolysis : In a study on paraben metabolism in skin, it was shown that parabens are hydrolyzed to 4-hydroxybenzoic acid, a compound related to this compound. This highlights the importance of understanding the dermal absorption and metabolism of such compounds (Jewell et al., 2007).

Environmental and Safety Considerations

- Degradation and Toxicity Studies : this compound derivatives are involved in environmental studies. For example, the degradation of compounds like ethylbenzene, which can lead to oxidative DNA damage, has been studied to understand their environmental impact and safety (Midorikawa et al., 2004).

Propriétés

IUPAC Name |

4-ethylbenzenecarbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXLHZFMEVVUGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368879 |

Source

|

| Record name | 4-ethylbenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24827569 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57774-76-2 |

Source

|

| Record name | 4-ethylbenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B1361933.png)

![3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid](/img/structure/B1361956.png)

![N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine](/img/structure/B1361967.png)